6-Isobutoxy-2-methylquinolin-4-ol
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Overview
Description
6-Isobutoxy-2-methylquinolin-4-ol is a chemical compound with the empirical formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-2-methylquinolin-4-ol typically involves the reaction of 2-methylquinolin-4-ol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Isobutoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isobutoxy-2-methylquinolin-4-ol is not fully understood. like other quinoline derivatives, it is believed to interact with various molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-8-methylquinoline
- 4-Chloro-2-methoxy-6-methylquinoline
- 6-Methoxy-4-methylquinoline hydrochloride
Uniqueness
6-Isobutoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutoxy group at the 6-position and methyl group at the 2-position differentiate it from other quinoline derivatives .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO2/c1-9(2)8-17-11-4-5-13-12(7-11)14(16)6-10(3)15-13/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
UPQHKWQRXLZGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OCC(C)C |
Origin of Product |
United States |
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